Cas no 57884-82-9 (2,3,4,6-tetra-O-acetyl-b-D-mannopyranose)

2,3,4,6-Tetra-O-acetyl-β-D-mannopyranose is a protected derivative of D-mannose, widely used in carbohydrate chemistry for glycosylation reactions and synthetic applications. The acetyl groups enhance stability and solubility in organic solvents, facilitating controlled manipulation in complex synthetic pathways. This compound serves as a key intermediate in the preparation of oligosaccharides, glycoconjugates, and other biologically active molecules. Its well-defined stereochemistry ensures high regioselectivity in glycosidic bond formation, making it valuable for research in glycobiology and pharmaceutical development. The crystalline form allows for easy handling and precise quantification, while its compatibility with standard protecting group strategies underscores its utility in multistep syntheses.
2,3,4,6-tetra-O-acetyl-b-D-mannopyranose structure
57884-82-9 structure
Product Name:2,3,4,6-tetra-O-acetyl-b-D-mannopyranose
CAS No:57884-82-9
MF:C14H20O10
MW:348.302605628967
CID:1032384
PubChem ID:12236036
Update Time:2025-10-28

2,3,4,6-tetra-O-acetyl-b-D-mannopyranose Chemical and Physical Properties

Names and Identifiers

    • 2,3,4,6-tetra-O-acetyl-b-D-mannopyranose
    • [(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate
    • beta-D-Mannopyranose 2,3,4,6-tetraacetate
    • { "\"0\"": "beta-D-Mannopyranose 2,3,4,6-tetraacetate" }
    • (2R,3R,4S,5S,6R)-2-(acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate
    • SCHEMBL5179435
    • 57884-82-9
    • 2,3,4,6-Tetra-O-acetyl-beta-D-mannopyranose
    • [(2R,3R,4S,5S,6R)-3,4,5-TRIS(ACETYLOXY)-6-HYDROXYOXAN-2-YL]METHYL ACETATE
    • DTXSID00481739
    • Inchi: 1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13+,14-/m1/s1
    • InChI Key: IEOLRPPTIGNUNP-PEBLQZBPSA-N
    • SMILES: O1[C@H]([C@H]([C@H]([C@@H]([C@H]1COC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O)O

Computed Properties

  • Exact Mass: 348.10564683g/mol
  • Monoisotopic Mass: 348.10564683g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 9
  • Complexity: 502
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 135Ų

Experimental Properties

  • Density: 1.33±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 124-124.5 ºC
  • Solubility: Slightly soluble (25 g/l) (25 º C),

2,3,4,6-tetra-O-acetyl-b-D-mannopyranose Pricemore >>

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Additional information on 2,3,4,6-tetra-O-acetyl-b-D-mannopyranose

2,3,4,6-Tetra-O-Acetyl-B-D-Mannopyranose: A Comprehensive Overview

The compound with CAS No 57884-82-9, commonly referred to as 2,3,4,6-tetra-O-acetyl-b-D-mannopyranose, is a derivative of D-mannopyranose. This sugar derivative is characterized by the presence of four acetyl groups attached to the hydroxyl groups at positions 2, 3, 4, and 6 of the pyranose ring. The tetra-O-acetyl modification is a common protective strategy in organic synthesis to stabilize the sugar structure and facilitate further chemical transformations.

B-D-mannopyranose is a six-membered cyclic hemiacetal derivative of D-mannose. The acetylation at multiple positions makes this compound particularly useful in various fields such as carbohydrate chemistry, drug delivery systems, and materials science. Recent studies have highlighted its potential in the synthesis of glycoconjugates and as a building block for complex carbohydrate structures.

One of the most significant applications of 2,3,4,6-tetra-O-acetyl-b-D-mannopyranose lies in its role as an intermediate in the synthesis of biologically active molecules. For instance, researchers have utilized this compound to construct glycolipids and glycoproteins with tailored biological properties. The acetyl groups can be selectively removed under specific conditions to regenerate the parent sugar or to introduce other functional groups for further modifications.

In terms of physical properties, cas no57884-82-9 is typically a white crystalline powder with a melting point around 150°C. It is soluble in common organic solvents such as dichloromethane and ethyl acetate but is sparingly soluble in water. These properties make it suitable for use in organic reactions that require anhydrous conditions.

Recent advancements in analytical techniques have enabled detailed characterization of this compound. For example, nuclear magnetic resonance (NMR) spectroscopy has been employed to confirm the stereochemistry and regiochemistry of the acetylation pattern. Additionally, mass spectrometry has provided insights into its fragmentation behavior under different conditions.

The synthesis of 2,3,4,6-tetra-O-acetyl-b-D-mannopyranose typically involves acetylation of D-mannopyranose using acetic anhydride in the presence of a catalyst such as pyridine or dimethylaminopyridine (DMAP). This reaction proceeds via nucleophilic attack on the electrophilic carbonyl carbon of acetic anhydride by the hydroxyl groups on the sugar ring. The reaction conditions are optimized to achieve high yields and selectivity for the tetra-substituted product.

In terms of biological applications, this compound has been explored for its potential in drug delivery systems. The acetylated sugar can serve as a carrier molecule for hydrophobic drugs due to its ability to form inclusion complexes or self-assemble into micellar structures. Furthermore, it has been investigated as a component in stimuli-responsive materials that can release drugs under specific environmental conditions such as pH or temperature changes.

Recent research has also focused on the use of cas no57884-82-9 in materials science. For example, it has been employed as a precursor for the synthesis of porous carbon materials with tailored pore structures. The controlled removal of the acetyl groups followed by carbonization can yield materials with high surface area and potential applications in energy storage devices such as supercapacitors.

In conclusion,2,3,4,6-tetra-O-acetyl-b-D-mannopyranose (CAS No 57884-82-9) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties and ease of functionalization make it an invaluable tool in modern chemical research. As new synthetic methodologies and analytical techniques continue to emerge,the potential for innovative applications of this compound will undoubtedly expand further.

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